4-Chloro-2-(chloromethyl)-5-fluoropyridine

描述

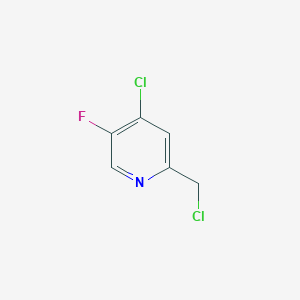

4-Chloro-2-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative featuring a chloromethyl group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position. This compound serves as a critical intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its reactive chloromethyl group, which facilitates further functionalization. Its structural attributes—such as electron-withdrawing substituents (Cl, F) and the chloromethyl moiety—enhance its utility in nucleophilic substitution and cross-coupling reactions .

属性

分子式 |

C6H4Cl2FN |

|---|---|

分子量 |

180.00 g/mol |

IUPAC 名称 |

4-chloro-2-(chloromethyl)-5-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |

InChI 键 |

VAXPMORCWRHRNX-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N=CC(=C1Cl)F)CCl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 5-fluoropyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.

化学反应分析

Types of Reactions

4-Chloro-2-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of 4-chloro-2-(formyl)-5-fluoropyridine or 4-chloro-2-(carboxyl)-5-fluoropyridine.

Reduction: Formation of 4-chloro-2-(methyl)-5-fluoropyridine.

科学研究应用

4-Chloro-2-(chloromethyl)-5-fluoropyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

作用机制

The mechanism of action of 4-Chloro-2-(chloromethyl)-5-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This property makes it a versatile intermediate in various synthetic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variations

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5)

- Structure : Differs in the 3-position substitution (trifluoromethyl instead of hydrogen).

- Molecular Formula : C₇H₄Cl₂F₃N (vs. C₆H₄Cl₂FN for the target compound).

- Purity: 95% .

3-(Chloromethyl)-5-fluoropyridine

- Structure : Chloromethyl group at the 3-position instead of 2.

- Synthesis : Derived from carboxylic acid via LAH reduction and SOCl₂ chlorination, unlike the target compound’s synthesis routes .

- Applications : Used in Plasmodium falciparum drug studies, highlighting positional effects on bioactivity .

4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyridine

Functional Group Variations

2-Chloro-5-Fluoro-4-(Hydroxymethyl)Pyridine

- Structure : Hydroxymethyl (-CH₂OH) replaces chloromethyl (-CH₂Cl).

- Properties: Hydroxymethyl enhances hydrophilicity (critical for drug solubility) but reduces electrophilicity, limiting utility in alkylation reactions. CAS: Not listed; purity varies by supplier .

3-(Chloromethyl)-5-fluoropyridine Hydrochloride (CAS 1222556-83-3)

Physicochemical Properties

生物活性

4-Chloro-2-(chloromethyl)-5-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of chlorine and fluorine atoms enhances its lipophilicity and binding affinity to various biological targets, making it a valuable compound in the development of enzyme inhibitors and receptor modulators.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes in enzyme structures. This interaction can effectively block enzymatic pathways involved in various diseases, including cancer.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways critical for disease progression.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.

Case Study 1: Antiviral Properties

In a study focusing on adenoviral infections, several analogues of this compound were synthesized and evaluated for their antiviral efficacy. Compounds demonstrated selectivity indexes greater than 100, indicating potent antiviral activity with low cytotoxicity levels. The study highlighted compound 15 , which showed an IC50 value of 0.27 μM against HAdV, making it a promising candidate for further development .

Case Study 2: Antitumor Activity

Research on the antitumor effects of this compound revealed its capacity to inhibit cell growth across various cancer cell lines. In vitro studies indicated that the compound achieved IC50 values as low as 38 nM in specific cancer models, suggesting strong potential for therapeutic application .

Synthesis and Applications

The synthesis of this compound typically involves chlorination and fluorination processes applied to pyridine derivatives. Its applications extend beyond medicinal chemistry into agrochemicals and industrial chemicals due to its versatile reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。